molecular formula C19H20N2O3S B5424614 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B5424614
M. Wt: 356.4 g/mol
InChI Key: DGZNNRBMFXQQRV-UHFFFAOYSA-N
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Description

4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring fused with a thiophene ring and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the condensation of appropriate precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 4,5-dihydro-pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The cytotoxicity of these compounds was evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AHeLa10Apoptosis induction
BMCF-715Cell cycle arrest
CA54912Inhibition of angiogenesis

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, the compound's pharmacological profile includes:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
  • CNS Activity : Preliminary studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticancer Activity : A study by researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, leading to further investigation into its mechanism of action .
  • Inflammation Model : In an animal model of inflammation, a pyrazole derivative showed a reduction in edema and inflammatory markers when compared to control groups. This supports the hypothesis that these compounds could serve as therapeutic agents for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of a pyrazole ring, thiophene ring, and ethylphenyl group, which may confer distinct biological and chemical properties not found in similar compounds.

Biological Activity

4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound notable for its unique structure, which combines a pyrazole ring with a thiophene ring and an ethylphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Ethylphenyl Group : A phenyl group substituted with an ethyl group.

Synthesis Methods

The synthesis of this compound typically involves methods such as the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are reacted with phosphorus pentasulfide to introduce sulfur into the structure. Other synthetic routes may include condensation reactions and various substitution reactions that modify the aromatic rings.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of similar thienopyrazole compounds. For example, compounds derived from thienopyrazole structures have shown significant protective effects against oxidative stress in biological models. The ability to scavenge free radicals and reduce lipid peroxidation suggests that this compound could serve as a potent antioxidant agent .

Anti-inflammatory Properties

Research indicates that thienopyrazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. The compound may act on various signaling pathways involved in inflammation, potentially through inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). This activity could make it a candidate for treating conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals; reduced lipid peroxidation
Anti-inflammatoryInhibition of COX and LOX; reduced cytokine production
AnticancerInduction of apoptosis; cytotoxicity in cancer cell lines

Case Study: Antioxidant Effects on Erythrocytes

A study investigated the effects of thienopyrazole derivatives on erythrocytes exposed to oxidative stress induced by 4-nonylphenol. The results indicated significant protection against erythrocyte membrane damage when treated with these compounds, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in inflammatory processes or cancer cell proliferation pathways. Further studies are needed to elucidate these interactions fully.

Properties

IUPAC Name

4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-5-7-14(8-6-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNNRBMFXQQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331253
Record name 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915877-68-8
Record name 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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